Cas no 2097934-68-2 (N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2097934-68-2x500.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- AKOS032456295
- 2097934-68-2
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide
- F5857-6681
-
- インチ: 1S/C14H16F3NO3S/c15-14(16,17)11-4-6-12(7-5-11)22(20,21)18-10-13(19)8-2-1-3-9-13/h2,4-8,18-19H,1,3,9-10H2
- InChIKey: XRGNFFVTASYHNA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(F)(F)F)=CC=1)(NCC1(C=CCCC1)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 335.08029903g/mol
- どういたいしつりょう: 335.08029903g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-6681-2mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
2097934-68-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-6681-10mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
2097934-68-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-6681-2μmol |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
2097934-68-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5857-6681-25mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
2097934-68-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5857-6681-30mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
2097934-68-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5857-6681-5mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
2097934-68-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-6681-1mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
2097934-68-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5857-6681-20μmol |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
2097934-68-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-6681-3mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
2097934-68-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-6681-50mg |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide |
2097934-68-2 | 50mg |
$160.0 | 2023-09-09 |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamideに関する追加情報
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide: A Comprehensive Overview
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide, with the CAS number 2097934-68-2, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This sulfonamide derivative exhibits a unique structural framework that combines a cyclohexenyl moiety with a benzene ring substituted with a trifluoromethyl group and a sulfonamide functional group. The presence of these specific structural features makes it a promising candidate for further investigation in the development of novel therapeutic agents.
The N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide structure is characterized by its high molecular complexity, which may contribute to its potential biological activity. The cyclohexenyl ring introduces a rigid, three-dimensional scaffold that can interact favorably with biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The sulfonamide moiety is known for its ability to form hydrogen bonds, which is crucial for binding to biological receptors.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinity and interaction patterns of this compound with various biological targets. Studies have shown that the N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide has the potential to interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs. Additionally, its structural features suggest that it may exhibit properties such as selectivity and reduced toxicity, which are highly desirable in drug design.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments have demonstrated promising results in terms of inhibitory activity against certain enzymes associated with inflammatory diseases. The trifluoromethyl group, in particular, has been identified as a key factor contributing to its bioactivity, as it modulates both electronic and steric properties of the molecule. This feature is widely recognized in medicinal chemistry for enhancing binding affinity and improving pharmacokinetic profiles.
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to construct the complex framework of this compound efficiently. These techniques not only improve the synthetic route but also allow for the introduction of structural modifications to optimize biological activity.
One of the most intriguing aspects of this compound is its potential application in the treatment of neurological disorders. Preliminary research suggests that the N-hydroxycyclohexenyl moiety may interact with specific receptors in the brain, which could make it useful for developing therapies targeting conditions such as Alzheimer's disease or Parkinson's disease. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential in this area.
The role of sulfonamides in medicinal chemistry cannot be overstated. Sulfonamides are known for their broad spectrum of biological activities and have been successfully used in the treatment of various diseases. The introduction of structural elements such as the cyclohexenyl ring and trifluoromethyl group in N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide adds new dimensions to sulfonamide chemistry, opening up possibilities for designing more effective and selective therapeutic agents.
As research continues to unfold, the full potential of N-[ ( 1 - hydroxy - cyc lohex - 2 - en - 1 - yl ) m ethyl ] - 4 - ( trif luoro m ethyl ) b enzene - 1 - sul fon am ide is expected to become more apparent. Its unique structural features and promising biological activities make it a compound of great interest for pharmaceutical companies and academic researchers alike. Future studies will likely focus on optimizing its pharmacokinetic properties, exploring new therapeutic applications, and understanding its interaction with biological targets at a molecular level.
The development of novel drug candidates is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The case of N-[ ( 1 - hydroxy - cyc lohex - 2 - en - 1 - yl ) m ethyl ] - 4 - ( trif luoro m ethyl ) b enzene - 1 - sul fon am ide exemplifies how cutting-edge research can lead to the discovery of potentially life-changing therapies. By leveraging advances in synthetic chemistry, computational biology, and drug design principles, scientists are paving the way for new treatments that address unmet medical needs.
2097934-68-2 (N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide) 関連製品
- 1932794-66-5(Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)-)
- 392241-15-5(3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 20969-02-2(3-azabicyclo[3.2.1]octane hydrochloride)
- 2171956-97-9(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpyrrolidin-3-yl}acetic acid)
- 2270905-01-4(1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl-)
- 2138396-31-1(6-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboxylic acid)
- 2287273-51-0(7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)
- 928-04-1(Potassium but-2-ynedioate)
- 2138308-86-6(5,6,7,8-Tetrafluoro-2-hydroxyquinoline-3-carbonitrile)
- 1035261-83-6(4-3-(trifluoromethyl)phenyloxane-4-carbonitrile)




